molecular formula C17H20N2O3S B4506159 3-[(mesitylsulfonyl)amino]-2-methylbenzamide

3-[(mesitylsulfonyl)amino]-2-methylbenzamide

Cat. No.: B4506159
M. Wt: 332.4 g/mol
InChI Key: HPJUGOMOVFPXRD-UHFFFAOYSA-N
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Description

3-[(mesitylsulfonyl)amino]-2-methylbenzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Repair and Cytotoxicity

3-[(mesitylsulfonyl)amino]-2-methylbenzamide, also known as 3-aminobenzamide, has been extensively studied for its impact on DNA repair processes and cytotoxic effects in response to DNA damage. It inhibits poly(ADP-ribose) synthesis, influencing the repair of DNA and affecting the toxicity of DNA-damaging agents. For instance, it has been shown to potentiate cell killing by alkylating agents in various human cell lines, highlighting a complex interplay between DNA repair deficiency and drug sensitivity. The inhibition of PARP by 3-aminobenzamide is thought to interfere with the repair of DNA single-strand breaks, thereby enhancing the cytotoxicity of DNA-damaging agents (Babich & Day, 1988; Tentori et al., 2000).

Cellular Metabolism and Cytoskeleton Effects

Beyond its role in DNA repair, 3-aminobenzamide has been observed to have significant effects on cellular metabolism and the cytoskeleton. It has been reported to influence the cytochrome P450-dependent metabolism of chemicals and reduce the toxicity of certain compounds by affecting metabolic activation processes. Moreover, 3-aminobenzamide exhibits antiproliferative activity in certain carcinoma cells, which is associated with a targeted effect on the cytoskeleton, indicating a potential for therapeutic applications in cancer research (Eriksson et al., 1996; Tiozzo et al., 1996).

Properties

IUPAC Name

2-methyl-3-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-8-11(2)16(12(3)9-10)23(21,22)19-15-7-5-6-14(13(15)4)17(18)20/h5-9,19H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUGOMOVFPXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.